Mineralocorticoid Receptor Antagonism: Potency Comparison of Drospirenone vs. Spironolactone
Drospirenone's antimineralocorticoid potency is quantified as being 8-fold greater than that of spironolactone, its structural analogue [1]. This is functionally defined as 3 mg of drospirenone providing equivalent antimineralocorticoid activity to 25 mg of spironolactone [1]. This differential potency is a key consideration for dosing in experimental models of hypertension and electrolyte imbalance. Furthermore, a 2020 study confirmed that drospirenone displays significantly greater MR antagonist potency for transactivation than spironolactone, alongside levonorgestrel and nomegestrel acetate, while other progestins like medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) were significantly less potent [2].
| Evidence Dimension | Antimineralocorticoid Potency |
|---|---|
| Target Compound Data | 3 mg drospirenone has equivalent antimineralocorticoid activity to 25 mg spironolactone |
| Comparator Or Baseline | Spironolactone |
| Quantified Difference | Drospirenone is 8-fold more potent than spironolactone |
| Conditions | Clinical pharmacological estimation and in vitro MR transactivation assays |
Why This Matters
This quantitative difference allows researchers to achieve significant antimineralocorticoid effects at lower doses than spironolactone, potentially reducing off-target effects in experimental models and informing dose selection for studies on blood pressure and fluid homeostasis.
- [1] Oelkers W. Drospirenone, a progestogen with antimineralocorticoid properties: a short review. Mol Cell Endocrinol. 2004 Mar 31;217(1-2):255-61. doi: 10.1016/j.mce.2003.10.049 View Source
- [2] Trejter M, et al. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor. Biochem Biophys Res Commun. 2020 Mar 28;526(2):466-471. doi: 10.1016/j.bbrc.2020.03.100 View Source
